(e)-1,2-bis(4-fluorophenyl)ethene
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Overview
Description
(E)-1,2-Bis(4-fluorophenyl)ethene is an organic compound characterized by the presence of two fluorine-substituted phenyl groups attached to a central ethene (ethylene) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1,2-bis(4-fluorophenyl)ethene typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between aryl halides and organoboron compounds. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: (E)-1,2-Bis(4-fluorophenyl)ethene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of the corresponding ethane derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Ethane derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(E)-1,2-Bis(4-fluorophenyl)ethene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of (E)-1,2-bis(4-fluorophenyl)ethene involves its interaction with various molecular targets. The compound can engage in π-π stacking interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the presence of fluorine atoms can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
- (E)-1,2-Bis(4-chlorophenyl)ethene
- (E)-1,2-Bis(4-bromophenyl)ethene
- (E)-1,2-Bis(4-methylphenyl)ethene
Comparison: (E)-1,2-Bis(4-fluorophenyl)ethene is unique due to the presence of fluorine atoms, which impart distinct electronic properties compared to its chloro, bromo, and methyl analogs. These properties include increased electronegativity and the ability to form strong hydrogen bonds, making it particularly useful in applications requiring high reactivity and specificity .
Properties
IUPAC Name |
1-fluoro-4-[(E)-2-(4-fluorophenyl)ethenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKOGNMZDLWKCL-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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